Oxiraneoctanoic acid
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Overview
Description
Oxiraneoctanoic acid, also known as 3-octyl-2-oxiraneoctanoic acid, is a chemical compound with the molecular formula C18H34O3 and a molecular weight of 298.4608 g/mol It is a derivative of octanoic acid and contains an oxirane (epoxide) ring, which is a three-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxiraneoctanoic acid can be synthesized through the epoxidation of unsaturated fatty acids. One common method involves the reaction of octanoic acid with a peroxycarboxylic acid, such as m-chloroperoxybenzoic acid (m-CPBA), in an appropriate solvent . The reaction typically occurs under mild conditions and results in the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale epoxidation processes. These processes often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The choice of reagents and catalysts, as well as the control of reaction parameters, play a crucial role in the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxiraneoctanoic acid undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygen-containing compounds.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced products.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce diols, while reduction can yield alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Oxiraneoctanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers. Its unique structure allows for the creation of diverse chemical compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug intermediate or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of oxiraneoctanoic acid involves the reactivity of its oxirane ring. The ring strain in the three-membered cyclic ether makes it highly reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Epoxyoleic acid: Another epoxide-containing fatty acid with similar reactivity.
Epoxystearic acid: A compound with an epoxide ring and a longer carbon chain.
Epoxydecanoic acid: Similar structure but with a different carbon chain length.
Uniqueness
Oxiraneoctanoic acid is unique due to its specific carbon chain length and the presence of the oxirane ring. This combination of features gives it distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
8-(oxiran-2-yl)octanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-10(12)7-5-3-1-2-4-6-9-8-13-9/h9H,1-8H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFRRSVDAJUCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465039 |
Source
|
Record name | Oxiraneoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52703-79-4 |
Source
|
Record name | Oxiraneoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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